molecular formula C23H25N3O5 B2852317 1-(2,5-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946267-83-0

1-(2,5-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2852317
CAS No.: 946267-83-0
M. Wt: 423.469
InChI Key: BFCALHQWPGCLCT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is notable for its electron-donating properties and prevalence in bioactive molecules, particularly anticancer agents.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-13-6-7-14(2)17(8-13)26-12-16(11-20(26)27)23-24-22(25-31-23)15-9-18(28-3)21(30-5)19(10-15)29-4/h6-10,16H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCALHQWPGCLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antioxidant Pyrrolidin-2-one Derivatives

Compound : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

  • Structural Differences :
    • Chloro-hydroxyphenyl substituent vs. dimethylphenyl in the target compound.
    • Thioxo-oxadiazole vs. trimethoxyphenyl-oxadiazole.
  • Bioactivity :
    • Demonstrates 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .
  • Key Insight : The thioxo group and chloro-hydroxy substitution enhance radical scavenging but may reduce metabolic stability compared to the trimethoxyphenyl group.

Nitrophenyl-Tetrahydroquinoline Derivatives

Compound: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

  • Structural Differences: Nitrophenyl and tetrahydroquinoline substituents vs. dimethylphenyl and oxadiazole in the target compound.
  • Physicochemical Properties :
    • Crystal Triclinic system (P1), $ Z = 4 $, $ V = 2530 \, \text{Å}^3 $, $ D_x = 1.309 \, \text{Mg m}^{-3} $ .

Dichlorophenyl-Oxadiazole Derivatives

Compound: 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

  • Structural Differences: Dichlorophenyl and ethanone groups vs. dimethylphenyl and pyrrolidin-2-one.
  • Bioactivity :
    • 1,3,4-Oxadiazoles with trimethoxyphenyl groups are associated with anticancer and anti-inflammatory activities .
  • Key Insight : Chlorine substituents may enhance lipophilicity and membrane penetration compared to methyl groups.

Dimethylaminoethyl-Substituted Analogs

Compound: 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Structural Differences: Dimethylaminoethyl and hydroxy groups vs. dimethylphenyl. Methoxybenzoyl substituent vs. oxadiazole.
  • Key Insight: The dimethylaminoethyl group may improve water solubility, while the methoxybenzoyl moiety could alter target binding kinetics .

Comparative Analysis Table

Compound Structural Features Bioactivity/Properties Reference
Target Compound 2,5-Dimethylphenyl; trimethoxyphenyl-oxadiazole N/A (hypothesized anticancer activity) -
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one Chloro-hydroxyphenyl; thioxo-oxadiazole 1.5× antioxidant activity vs. ascorbic acid
1-[2-(4-Nitrophenyl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one Nitrophenyl; tetrahydroquinoline Crystallized in triclinic system ($ P1 $)
1-[2-(3,4-Dichlorophenyl)-trimethoxyphenyl-oxadiazol-3-yl]ethanone Dichlorophenyl; ethanone Anticancer potential (1,3,4-oxadiazole derivatives)
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-methoxybenzoyl-pyrrolidin-2-one Dimethylaminoethyl; methoxybenzoyl Enhanced solubility (hypothesized)

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